![molecular formula C22H22N6O4S B2558408 N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1209884-60-5](/img/structure/B2558408.png)
N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
The compound “N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a pyrazine ring . The compound also contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine involves a Pd-catalyzed C-N cross-coupling . The crude product is then purified by column chromatography using ethyl acetate-hexane as an eluent .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and the presence of various functional groups. The compound has a molecular weight of 298.34 . The InChI code provides a detailed description of the compound’s structure .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Anticancer Agent Development
This compound has shown promise as a potential anticancer agent. Its structure is similar to other molecules that have been evaluated for their anticancer activity against various cancer cell lines . For example, derivatives of this compound have been designed to target microtubules and tubulin, which are crucial for cell division. By inhibiting these structures, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Apoptosis Induction
Specific derivatives of this compound have been found to induce apoptosis in cancer cell lines, such as the HeLa cell line . Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and inducing this process is a key strategy in cancer treatment.
Cell Cycle Arrest
The compound has been associated with causing both S-phase and G2/M-phase arrests in cancer cells . This means it can halt the cell division process at specific stages, preventing the proliferation of cancerous cells.
Anti-Angiogenic Activity
Some derivatives have shown the ability to inhibit vascular endothelial growth factor receptor 1 (VEGFR1) with significant IC50 values . This receptor plays a role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting this process, the compound can potentially prevent the growth and spread of tumors.
Pharmacological Evaluation
The compound has been subjected to pharmacological evaluations to determine its efficacy and safety as a therapeutic agent. Studies have looked into its bioavailability, metabolism, and potential side effects to assess its suitability for clinical use .
Synthesis and Design of Derivatives
The compound serves as a template for the synthesis of a variety of derivatives. These derivatives are then tested for their biological activity, allowing researchers to develop a comprehensive understanding of the structure-activity relationships of molecules within this class .
Safety and Hazards
Future Directions
The compound and its derivatives could be further studied for their potential applications in medicine, particularly in cancer treatment . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-[4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c29-20(10-16-13-33-22(25-16)26-21(30)17-11-23-3-4-24-17)28-7-5-27(6-8-28)12-15-1-2-18-19(9-15)32-14-31-18/h1-4,9,11,13H,5-8,10,12,14H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYSPXNOXCCVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide |
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